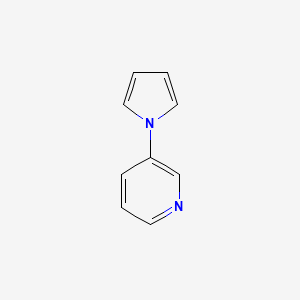

3-(1H-pyrrol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFWVEKHAJYTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353067 | |

| Record name | 3-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72692-99-0 | |

| Record name | 3-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrrol-1-yl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring linked via a nitrogen bridge to a pyrrole ring at the 3-position. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for designing novel therapeutic agents. Understanding its core physicochemical properties is paramount for predicting its behavior in biological systems, guiding synthetic strategies, and optimizing its potential as a drug candidate. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, detailed protocols for its synthesis and analysis, and expert insights into the implications of these properties for drug discovery applications.

Introduction to this compound in Drug Discovery

The fusion of a pyridine ring, a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, with a pyrrole nucleus, another privileged five-membered aromatic heterocycle, creates a molecule with unique electronic and steric properties. The specific 3-substitution pattern on the pyridine ring influences the molecule's dipole moment, basicity, and spatial arrangement, distinguishing it from its 2- and 4-isomers. These subtle differences can have profound effects on molecular recognition, target binding, and pharmacokinetic profiles. A thorough characterization of its fundamental properties is the critical first step in harnessing its therapeutic potential.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for this compound is limited, a combination of vendor-supplied information and robust computational predictions provides a strong foundational understanding.

| Property | Value | Source & Notes |

| Molecular Formula | C₉H₈N₂ | - |

| Molecular Weight | 144.17 g/mol | PubChemLite[1] |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 1955541-19-1 (HCl salt) | BLDpharm[2] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| XlogP | 1.3 | PubChemLite (Predicted)[1] |

| pKa (most basic) | ~4.5 - 5.5 (Predicted) | Based on pyridine (pKa ~5.2) and the electron-withdrawing nature of the pyrrole substituent. The pyridine nitrogen is the primary basic center. |

| pKa (most acidic) | ~17.5 (Predicted) | Based on the N-H acidity of pyrrole.[3] |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Based on similar structures.[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform. | Inferred from structure and logP. |

Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The NMR spectrum is the most powerful tool for the structural elucidation of this compound. The expected signals are based on the known spectra of pyridine, pyrrole, and closely related isomers like 4-(pyrrol-1-yl)pyridine.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring Protons: Four distinct signals are expected. The proton at C2 (α to nitrogen) will be the most deshielded, appearing as a doublet of doublets around δ 8.6-8.8 ppm. The proton at C6 will also be downfield, likely around δ 8.4-8.6 ppm. Protons at C4 and C5 will be further upfield, in the δ 7.2-7.8 ppm range.

-

Pyrrole Ring Protons: The pyrrole ring exhibits symmetry. The protons at C2' and C5' (α to the nitrogen) will be equivalent, appearing as a triplet around δ 6.8-7.2 ppm. The protons at C3' and C4' (β to the nitrogen) will also be equivalent, appearing as a triplet further upfield, around δ 6.2-6.4 ppm.[5]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Ring Carbons: Five signals are expected. The carbons adjacent to the nitrogen (C2, C6) will be the most deshielded, appearing in the δ 145-155 ppm region. The carbon bearing the pyrrole substituent (C3) will be in the δ 135-145 ppm range. The remaining carbons (C4, C5) will appear around δ 120-130 ppm.

-

Pyrrole Ring Carbons: Two signals are expected due to symmetry. The α-carbons (C2', C5') will be around δ 118-122 ppm, and the β-carbons (C3', C4') will be around δ 110-114 ppm.

-

Mass Spectrometry (MS) (Predicted)

Under Electron Ionization (EI), the molecular ion peak (M⁺˙) would be readily observed at m/z = 144. Key fragmentation pathways would likely involve the characteristic loss of HCN (m/z = 27) from either ring, leading to significant fragments at m/z = 117.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of both pyridine and pyrrole rings.

-

~1300-1000 cm⁻¹: C-N stretching and various in-plane bending vibrations.

Chromatographic Profile

A standard reversed-phase HPLC method would be suitable for purity analysis.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the pyridine nitrogen for sharp peak shapes.

-

Detection: UV at 254 nm.

-

Expected Elution: Given its predicted logP of 1.3, it would exhibit moderate retention time under standard gradient conditions.

Synthesis and Purification

The most reliable and versatile method for preparing N-substituted pyrroles from primary amines is the Clauson-Kaas synthesis .[5] This reaction is ideally suited for synthesizing the title compound from commercially available starting materials.

Recommended Synthetic Route: Clauson-Kaas Reaction

This reaction proceeds by the acid-catalyzed condensation of a primary amine, in this case, 3-aminopyridine, with 2,5-dimethoxytetrahydrofuran. The reaction involves the hydrolysis of the furan derivative to succinaldehyde, which then undergoes a double condensation with the amine to form the pyrrole ring.

Detailed Experimental Protocol

Expertise & Experience Insight: The choice of glacial acetic acid as both the solvent and catalyst is a classic and robust method for this reaction. It provides the necessary acidic environment to facilitate the hydrolysis of the acetal and the subsequent imine formation and cyclization, while being a good solvent for the reactants. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times from hours to minutes.[4]

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-aminopyridine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (5 mL).

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 170°C and hold for 10-15 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

Basification: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). This step is crucial to deprotonate the product and precipitate it from the aqueous solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Purification and Characterization Workflow

Key Drug Development Parameters

Lipophilicity (logP) and its Implications

The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that this compound has a balanced lipophilic/hydrophilic character.[1] This is a favorable starting point in drug discovery.

-

Causality: A logP in this range (1-3) often correlates with good oral absorption and cell membrane permeability. It is not so lipophilic as to cause solubility issues or sequestration in fatty tissues, nor so hydrophilic that it cannot cross lipid bilayers. This value serves as a baseline that will be modified by the addition of other functional groups during lead optimization.

Acidity/Basicity (pKa) and its Role in Pharmacokinetics

The molecule possesses two key ionizable centers:

-

The Pyridine Nitrogen (Basic): With a predicted pKa of ~4.5-5.5, this nitrogen will be significantly protonated at the pH of the stomach (pH 1-2) but will be predominantly in its neutral form at physiological pH (7.4).

-

Trustworthiness: This dual state is a self-validating system for oral drug design. Protonation in the stomach can enhance solubility for dissolution, while the neutral form is favored in the intestines and bloodstream, facilitating membrane passage. The exact pKa is critical; a slight shift can dramatically alter the fraction of ionized compound and thus impact absorption and distribution.[6]

-

-

The Pyrrole N-H (Acidic): With a pKa of ~17.5, the pyrrole proton is not acidic enough to be ionized under any physiological conditions.[3] Its primary role is as a hydrogen bond donor, which can be a crucial interaction for target binding.

The Interplay of Physicochemical Properties

The core properties of logP and pKa are not independent; they collectively govern a compound's ADME profile. Understanding their interplay is essential for any drug development professional.

Chemical Stability and Handling

-

Stability: The compound is generally stable under standard conditions. However, the pyrrole ring is susceptible to polymerization under strong acidic conditions. The pyridine ring can be oxidized by strong oxidizing agents. It should be stored in a cool, dry place, protected from light and air.

-

Safety and Handling: Vendor safety data indicates that this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.

Conclusion

This compound presents a well-balanced physicochemical profile that makes it an attractive starting point for drug discovery programs. Its moderate lipophilicity, strategic basicity, and synthetic accessibility via robust methods like the Clauson-Kaas reaction provide a solid foundation for medicinal chemists. The predictive data and experimental protocols outlined in this guide offer researchers the necessary tools and insights to confidently incorporate this valuable scaffold into their research and development pipelines.

References

- McCarroll, A. J., & Walton, J. C. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(xiv), 181-190. [Link]

- PubChem. (n.d.). 3-(1H-pyrrol-1-ylmethyl)pyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information.

- Kumar, V., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 946–985. [Link]

- Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis.

- Martí-Centelles, V., & Lus-Centelles, M. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 673(1-3), 131-137. [Link]

- Wikipedia. (n.d.). Pyrrole.

- Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity?

- PubChemLite. (n.d.). This compound (C9H8N2). Université du Luxembourg.

Sources

- 1. PubChemLite - this compound (C9H8N2) [pubchemlite.lcsb.uni.lu]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. 3-(1H-pyrrol-1-ylmethyl)pyridine | C10H10N2 | CID 697607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | C10H8N2O2 | CID 2050101 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(1H-pyrrol-1-yl)pyridine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide for the Spectroscopic Characterization of 3-(1H-pyrrol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the analytical techniques essential for structural elucidation and purity assessment. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we present the theoretical underpinnings, predicted data based on structural analysis, and rigorous, field-proven experimental protocols. The objective is to equip scientists with the necessary knowledge to confidently identify and characterize this specific N-arylpyrrole derivative. While consolidated experimental spectra for this compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Overview

This compound consists of a pyridine ring substituted at the 3-position with a pyrrole ring via a nitrogen-carbon bond. This arrangement creates a unique electronic environment due to the interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring, influencing its chemical reactivity and spectroscopic properties.

-

Molecular Formula: C₉H₈N₂

-

Molecular Weight: 144.18 g/mol [1]

-

Common Name: 3-(1-pyrrolyl)pyridine

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific isomeric structure of this compound. The chemical shifts (δ) and coupling patterns of the protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

Expertise & Experience: The electron-withdrawing nature of the pyridine nitrogen causes protons on the pyridine ring to be deshielded, shifting them downfield compared to benzene. Conversely, the electron-rich pyrrole ring shields its protons, shifting them upfield. The connection at the 3-position of the pyridine ring results in a distinct set of four aromatic protons on that ring and four on the pyrrole ring, each with unique chemical shifts and coupling constants. The α-protons (H2', H5') of the pyrrole ring typically appear as a triplet, as do the β-protons (H3', H4'), a characteristic feature of N-substituted pyrroles.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Pyridine Ring) | Assignment (Pyrrole Ring) |

|---|---|---|---|

| ~ 8.7 - 8.9 | Doublet of Doublets | H-2 | |

| ~ 8.5 - 8.6 | Doublet of Doublets | H-6 | |

| ~ 7.7 - 7.9 | Doublet of Triplets | H-4 | |

| ~ 7.3 - 7.4 | Doublet of Doublets | H-5 | |

| ~ 7.1 - 7.2 | Triplet | α-Protons (H-2', H-5') |

| ~ 6.3 - 6.4 | Triplet | | β-Protons (H-3', H-4') |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration. For comparison, the related isomer 4-(2,5-dimethyl-pyrrol-1-yl)pyridine shows pyridine protons at δ 8.50 and 7.30 ppm and pyrrole protons at δ 5.71 ppm.[3]

¹³C NMR Spectroscopy

Expertise & Experience: In the ¹³C NMR spectrum, carbons of the pyridine ring are generally downfield relative to benzene, with C2, C6, and C4 being the most deshielded. The carbons of the pyrrole ring are upfield, with the α-carbons (C2', C5') appearing at a lower field than the β-carbons (C3', C4') due to their proximity to the nitrogen atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (Pyridine Ring) | Assignment (Pyrrole Ring) |

|---|---|---|

| ~ 148 - 150 | C-2, C-6 | |

| ~ 138 - 140 | C-3 (ipso-carbon) | |

| ~ 135 - 137 | C-4 | |

| ~ 123 - 125 | C-5 | |

| ~ 120 - 122 | α-Carbons (C-2', C-5') |

| ~ 110 - 112 | | β-Carbons (C-3', C-4') |

Note: Predicted values based on additive rules and data from similar structures.[4]

Experimental Protocol: NMR Spectrum Acquisition

Trustworthiness: This protocol ensures reproducibility and high-quality data by specifying precise sample preparation, instrument parameters, and internal standards.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and vortex gently to ensure a homogeneous solution.

-

-

Instrument Setup (e.g., 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy identifies the functional groups and bond vibrations within the molecule. For this compound, we expect to see characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching from both heterocyclic rings, and C-N stretching. The out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹) are particularly useful for confirming the substitution pattern.[5]

Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration | Ring of Origin |

|---|---|---|

| 3150 - 3000 | Aromatic C-H stretching | Pyridine & Pyrrole |

| 1600 - 1450 | C=C and C=N ring stretching | Pyridine & Pyrrole |

| 1380 - 1350 | C-N stretching (Aryl-N) | Both (linkage) |

| ~ 750 - 850 | C-H out-of-plane bending (OOP) | Pyridine (meta-subst.) |

| ~ 740 | C-H out-of-plane bending (OOP) | Pyrrole |

Note: The absence of a broad N-H stretching band around 3300-3400 cm⁻¹ confirms the substitution on the pyrrole nitrogen.[6]

Experimental Protocol: FT-IR Spectrum Acquisition (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid and reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

If the sample is a solid, place a small amount directly onto the center of the ATR crystal.

-

Use the pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard mid-IR range of 4000-400 cm⁻¹ is typically used.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform an ATR correction if necessary, although modern software often does this automatically.

-

Label the significant peaks corresponding to the key functional groups.

-

Caption: Experimental workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. Under Electron Ionization (EI), we expect to see a strong molecular ion peak (M⁺˙) corresponding to the molecular weight (144.18). The fragmentation pattern will be dictated by the stability of the heterocyclic rings. Common fragmentation pathways include the loss of HCN from either ring and cleavage of the C-N bond connecting the two rings.

Major Mass Spectrometry Fragments (Predicted, EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

|---|---|---|

| 144 | High | [C₉H₈N₂]⁺˙ (Molecular Ion, M⁺˙) |

| 117 | Moderate | [M - HCN]⁺˙ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

| 66 | Moderate | [C₄H₄N]⁺ (Pyrrolyl cation) |

Note: The relative intensities are predictions. The molecular ion is expected to be quite stable and thus one of the most abundant peaks.

Experimental Protocol: GC-MS Analysis

Trustworthiness: Coupling Gas Chromatography (GC) with a Mass Spectrometer (MS) is the gold standard for separating a compound from a mixture and obtaining a clean mass spectrum. This protocol ensures the validation of both purity (via retention time) and identity (via mass spectrum).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

GC Method Setup:

-

Injector: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 250 °C). Use a split mode (e.g., 50:1) to avoid overloading the column.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates components based on boiling point.

-

Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230 °C.

-

Analyzer: Set the mass range to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 200 amu).

-

-

Acquisition & Analysis:

-

Inject 1 µL of the sample.

-

Acquire the data.

-

Analyze the resulting chromatogram. The peak corresponding to this compound should be sharp and symmetrical.

-

Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

-

Caption: Logical flow of a GC-MS experiment for compound identification.

Conclusion

The structural characterization of this compound is unequivocally achieved through a synergistic application of NMR, FT-IR, and MS. ¹H and ¹³C NMR provide the definitive connectivity and isomeric identity. FT-IR confirms the presence of the key aromatic functional groups and the N-substituted nature of the pyrrole ring. Finally, GC-MS validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data outlined in this guide constitute a self-validating system for the comprehensive analysis of this compound, ensuring high confidence in its identity and purity for any research or development application.

References

- Saeed, A. A. H. (1985). Spectroscopic study of some new N-aryl pyrroles. American Chemical Society.

- Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Accessed via Google Search.

- Supporting Information for scientific article. (n.d.). Accessed via Google Search.

- Supporting information for Synthesis of the pyrene deriv

- 1H NMR Spectrum of Pyridine. (n.d.).

- 3-(1H-PYRROL-1-YLMETHYL)PYRIDINE. (n.d.). gsrs.

- 13C NMR Spectrum. (n.d.).

- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)

- Mass Spectra of New Heterocycles. (n.d.).

- Synthesis and biological screening of some Pyridine and Pyrrole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- 1H and 13C NMR spectroscopic data. (n.d.).

- 1H NMR spectra of compound 3a. (n.d.).

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones. (2012). e-Journal of Chemistry. [Link]

- 3-(1H-pyrrol-3-yl)pyridine. (n.d.). ChemSynthesis. [Link]

- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. (2024).

- Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. (2023). ScienceDirect. [Link]

- Infrared Spectra of the 1-Pyridinium Cation and Pyridinyl Radicals. (n.d.).

- Pyrrole. (n.d.). NIST WebBook. [Link]

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Springer. [Link]

- New insights into the oxidation chemistry of pyrrole. (n.d.). Elsevier. [Link]

- The FTIR spectrum for Pyrrole. (n.d.).

- The mass spectra of furan, pyrrole, pyridine and pyrazine. (n.d.).

- Molecular Structure, Spectroscopic, Frontier Molecular Orbital Analysis... (2024). PubMed Central. [Link]

- A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. (n.d.). PubMed Central. [Link]

- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI. [Link]

Sources

The Biological Frontier of 3-(1H-pyrrol-1-yl)pyridine Derivatives: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The confluence of pyrrole and pyridine rings within a single molecular framework presents a compelling scaffold for the development of novel therapeutic agents. This technical guide explores the biological activities of 3-(1H-pyrrol-1-yl)pyridine derivatives and their closely related analogs. While direct research on this specific scaffold is an emerging field, the extensive body of evidence from structurally similar compounds, including fused pyrrolopyridines and other arylpyridines, strongly suggests significant potential across multiple therapeutic areas. This document provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Fusion of Pyrrole and Pyridine

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in numerous natural products and clinically approved drugs, recognized for its diverse pharmacological activities.[1][2] Similarly, the pyridine moiety, a six-membered aromatic heterocycle, is a ubiquitous scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3] The direct linkage of these two privileged structures in the this compound core creates a unique electronic and steric profile, offering a versatile platform for chemical modification and biological targeting. This guide will synthesize the current understanding of the biological potential of this scaffold, drawing from the rich data available on its near structural relatives to forecast its promise in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Cellular Proliferation and Viability

The development of novel anticancer agents remains a paramount challenge in modern medicine. The combination of pyrrole and pyridine rings has been a fruitful strategy in the design of potent antiproliferative compounds.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which arylpyridine derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6][7] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]

Data Presentation: Antiproliferative Activity of Arylpyridine Derivatives

The following table summarizes the 50% growth inhibition (GI₅₀) values for a series of arylpyridine derivatives against various human cancer cell lines, demonstrating their potent anticancer activity.[6]

| Compound | HT-29 (Colon Carcinoma) GI₅₀ (μM) | A549 (Lung Cancer) GI₅₀ (μM) | U251 (Glioma) GI₅₀ (μM) |

| 13 | 1.4 | >50 | >50 |

| 15 | 1.2 | >50 | >50 |

| 20 | 0.96 | >50 | >50 |

| 22 | 1.1 | >50 | >50 |

| 25 | 0.082 | 0.091 | 0.076 |

| 27 | 0.065 | 0.073 | 0.059 |

| 29 | 0.041 | 0.038 | 0.035 |

| CA-4 * | 0.0018 | 0.0021 | 0.0015 |

| 5-Fu ** | 12.6 | 15.8 | 13.2 |

*Combretastatin A-4 (a potent tubulin inhibitor) **5-Fluorouracil (a standard chemotherapy agent)

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol details a fluorescence-based assay to quantify the inhibition of tubulin polymerization.

Principle: The polymerization of tubulin into microtubules is monitored by a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of this process will reduce the rate and extent of this fluorescence increase.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

Test compounds (this compound derivatives)

-

Pre-warmed 96-well black plates with clear bottoms

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer.

-

Prepare a polymerization buffer containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter.

-

Prepare 10x stocks of test compounds and controls (Nocodazole, Paclitaxel, and vehicle) in the polymerization buffer.

-

-

Assay Execution:

-

Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the plateau fluorescence intensity.

-

Calculate the IC₅₀ value by plotting the Vmax or plateau intensity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram of Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The pyrrole and pyridine moieties are present in several clinically used antibacterial drugs, highlighting the potential of their combination in the this compound scaffold.[1]

Evidence from Structurally Related Compounds

Studies on 3-(pyridin-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Furthermore, various fused pyrrolopyridine derivatives have shown promising activity against Mycobacterium tuberculosis and other bacteria.[10]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives

The following table presents the MIC values (µg/mL) of 3-(pyridin-3-yl)-2-oxazolidinone derivatives against several Gram-positive bacterial strains.[9]

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |

| 21b | 4 | 2 | 8 | 4 |

| 21d | 2 | 1 | 4 | 2 |

| 21e | 4 | 2 | 8 | 4 |

| 21f | 2 | 1 | 4 | 2 |

| Linezolid * | 2 | 1 | 2 | 1 |

*Linezolid is a clinically used antibiotic.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds (this compound derivatives)

-

Positive control antibiotic (e.g., Linezolid)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a series of two-fold serial dilutions of the test compounds and the positive control antibiotic in MHB in the 96-well plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

Diagram of Experimental Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Pyrrole-containing compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs), are known to possess anti-inflammatory properties.[11][12]

Evidence from Pyrrole Derivatives

A study on a 2-(1H-pyrrol-1-yl)propanoic acid derivative demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[13][14] This effect was associated with a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism.[13][14]

Data Presentation: In Vivo Anti-inflammatory Activity

The following table shows the percentage of edema inhibition in the carrageenan-induced paw edema model after 14 days of treatment with a 2-(1H-pyrrol-1-yl)propanoic acid derivative.[13][14]

| Treatment (dose) | Edema Inhibition at 2h (%) | Edema Inhibition at 3h (%) | Edema Inhibition at 4h (%) |

| Compound 3f (10 mg/kg) | 45.3 | 42.1 | 38.9 |

| Compound 3f (20 mg/kg) | 52.8 | 49.6 | 46.2 |

| Compound 3f (40 mg/kg) | 61.7 | 58.3 | 55.1 |

| Diclofenac (25 mg/kg) * | 85.5 | 88.8 | 92.3 |

*Diclofenac is a standard NSAID.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a classic in vivo model for evaluating acute inflammation.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference anti-inflammatory drug (e.g., Diclofenac)

-

Plethysmometer

Procedure:

-

Animal Acclimatization:

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test compounds and the reference drug intraperitoneally or orally at various doses.

-

The control group receives the vehicle.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Diagram of Signaling Pathway:

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is expected to be highly dependent on the nature and position of substituents on both the pyrrole and pyridine rings. For instance, in related arylpyridine anticancer agents, the substitution pattern on the aryl rings significantly influences their antiproliferative activity.[6] Similarly, for antimicrobial derivatives, the lipophilicity and electronic properties of the substituents can dramatically affect their potency and spectrum of activity.[9]

The limited availability of data on the specific this compound scaffold represents a significant research opportunity. Future studies should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Key areas for exploration include:

-

Anticancer: Investigating the impact of substituents on tubulin polymerization inhibition and exploring other potential anticancer mechanisms.

-

Antimicrobial: Screening against a broad panel of bacterial and fungal pathogens, including resistant strains, and elucidating the mechanism of action.

-

Anti-inflammatory: Evaluating the in vivo efficacy in various models of inflammation and dissecting the underlying immunomodulatory effects.

Conclusion

The this compound scaffold stands as a promising, yet underexplored, platform for the discovery of novel therapeutic agents. The compelling biological activities of structurally related compounds provide a strong rationale for the investigation of this chemical class. This technical guide offers a comprehensive overview of the potential anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, complemented by detailed experimental protocols to facilitate their evaluation. It is our hope that this document will serve as a valuable resource for researchers and catalyze further exploration into the therapeutic potential of this compound derivatives.

References

- Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Medicinal Chemistry Letters. [Link]

- Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. PMC. [Link]

- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

- Compounds containing a pyrrole moiety fused to a pyridine nucleus as potential antibacterial agents.

- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

- Arylpyridines, arylpyrimidines and related compounds as potential modulator agents of the VEGF, hTERT and c-Myc oncogenes. PubMed. [Link]

- Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. [Link]

- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System.

- Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]

- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv

- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

- Synthesis and evaluation of antimicrobial activity of some new 3-(pyrrol-4-yl)

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Versatility of the 3-(1H-pyrrol-1-yl)pyridine Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the 3-(1H-pyrrol-1-yl)pyridine core structure, a privileged scaffold in modern medicinal chemistry. While the parent compound is primarily a foundational chemical entity, its derivatives have demonstrated a remarkable breadth of biological activities. This guide will synthesize the current understanding of the mechanisms of action driven by this versatile scaffold, offering insights into its therapeutic potential across various disease areas. We will delve into the causality behind experimental approaches and provide robust, generalized protocols for investigating novel compounds built upon this core.

Introduction: The this compound Core - A Scaffold of Opportunity

The fusion of a pyridine ring and a pyrrole ring creates the pyrrolopyridine bicyclic heterocycle. The specific isomer, this compound, serves as a key building block for a multitude of pharmacologically active agents. Its structural rigidity, coupled with the electronic properties of the two aromatic rings, provides a unique three-dimensional framework for interacting with a diverse range of biological targets. While data on the standalone biological effects of this compound is sparse, the extensive research into its derivatives paints a compelling picture of a scaffold with significant therapeutic promise. The derivatization of this core has led to compounds with potent activities, including anticancer, neuroprotective, and anti-inflammatory effects, underscoring its importance in drug discovery.

Section 1: A Spectrum of Biological Activities

The true potential of the this compound scaffold is revealed through the diverse biological activities of its derivatives. Strategic chemical modifications to the core structure have yielded compounds that modulate a wide array of cellular targets and pathways. The following table summarizes some of the key classes of derivatives and their observed biological effects.

| Derivative Class | Biological Activity | Therapeutic Area |

| 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridines | NADPH Oxidase 2 (NOX2) Inhibition | Neurodegenerative Diseases, Cardiovascular Diseases |

| 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitriles | Antiproliferative, Microtubule Assembly Inhibition | Oncology |

| 1H-pyrrolo[3,2-c]pyridine derivatives | Antiproliferative | Oncology |

| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptor (FGFR) Inhibition | Oncology |

| 1H-pyrrolo[3,2-b]pyridine-3-carboxamides | Acetyl-CoA Carboxylase 1 (ACC1) Inhibition | Oncology, Metabolic Diseases |

| Pyrrolo[3,4-c]pyridine derivatives | Phosphoinositide 3-kinase (PI3K) Inhibition | Oncology |

| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) Antagonism/Inverse Agonism | Metabolic Disorders |

| 3'-(substituted pyridinyl)-deschloroepibatidine analogs | Nicotinic Acetylcholine Receptor (nAChR) Binding | Neurological Disorders |

| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) Inhibition | Neurodegenerative Diseases |

| 3-Pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides | Antibacterial | Infectious Diseases |

Section 2: Putative Mechanisms of Action

The broad activity profile of this compound derivatives stems from their ability to interact with a variety of biological macromolecules. The following sections dissect the key mechanisms of action identified for these compounds.

Enzyme Inhibition: A Primary Modality

A significant number of derivatives exert their effects by inhibiting key enzymes involved in disease pathology.

Derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of NADPH Oxidase 2 (NOX2).[1][2][3] NOX2 is a crucial enzyme in the generation of reactive oxygen species (ROS), and its overactivity is implicated in the pathophysiology of numerous diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as cardiovascular and immune disorders.[1][2][3] Molecular modeling studies suggest that these inhibitors bind to the same site as the enzyme's substrate, NADPH, thereby competitively inhibiting its function.[1][2] This action prevents the pathological effects of amyloid-beta-induced oxidative stress in microglial cells, highlighting a strong neuroprotective potential.[1][3]

Caption: Competitive inhibition of NOX2 by a pyrrolopyridine derivative.

The pyrrolopyridine scaffold is a cornerstone in the development of kinase inhibitors, a critical class of drugs, particularly in oncology.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives show potent inhibitory activity against FGFR1, 2, and 3.[4] Abnormal FGFR signaling is a known driver in various cancers, and its inhibition can suppress tumor cell proliferation, migration, and invasion, while inducing apoptosis.[4]

-

Phosphoinositide 3-kinase (PI3K) Inhibition: Derivatives of pyrrolo[3,4-c]pyridine have been synthesized as inhibitors of PI3Ks.[5][6] The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of cancer.[5][6]

-

Acetyl-CoA Carboxylase (ACC1) Inhibition: Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent ACC1 inhibitors.[7] ACC1 is a key enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid growth. Inhibition of ACC1 can lead to a reduction in malonyl-CoA levels, impacting tumor growth.[7]

Caption: Inhibition of kinase signaling pathways by pyrrolopyridine derivatives.

In the context of neurodegenerative diseases like Alzheimer's, inhibiting cholinesterases to increase acetylcholine levels is a key therapeutic strategy. Certain 1,3-diaryl-pyrrole derivatives have been found to be selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[8] This selectivity is noteworthy, as BChE's role in the brain becomes more prominent as Alzheimer's disease progresses. Kinetic and molecular docking studies suggest a mixed competitive mode of inhibition for these compounds.[8]

Receptor Modulation

The pyrrolopyridine scaffold also serves as a basis for compounds that modulate the function of various cell surface receptors.

-

Cannabinoid Receptor 1 (CB1): Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been developed as potent antagonists or inverse agonists of the human CB1 receptor.[9] These compounds show high affinity for the receptor and have demonstrated the ability to inhibit food intake in vivo, suggesting potential applications in treating metabolic disorders.[9]

-

Nicotinic Acetylcholine Receptors (nAChRs): Analogs of epibatidine incorporating a 3'-pyridinyl moiety, such as 3'-(substituted pyridinyl)-deschloroepibatidine, exhibit high binding affinity for α4β2-containing nAChRs.[10] These compounds act as potent antagonists of nicotine-induced effects, indicating their potential as pharmacotherapies for nicotine addiction.[10]

Disruption of Cytoskeletal Dynamics

A distinct mechanism of action for some pyrrolopyridine derivatives is the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy. Analogues of combretastatin A-4 and crolibulin, based on a 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile structure, exhibit potent antiproliferative activity.[11] These compounds inhibit the assembly of tubulin into microtubules, and molecular modeling suggests they bind at the colchicine binding site on the tubulin dimer.[11] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

Section 3: Methodologies for Mechanistic Elucidation

To investigate the mechanism of action of novel this compound derivatives, a suite of in vitro assays is essential. The following are generalized, step-by-step protocols for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines a compound's ability to inhibit a specific kinase. Fluorescence- or luminescence-based methods are common for high-throughput screening.[12]

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the target kinase. A decrease in kinase activity due to an inhibitor results in a change in the luminescent or fluorescent signal.

Protocol:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Dilute the target kinase and its specific substrate to working concentrations in the kinase buffer.

-

Create a serial dilution of the test compound in DMSO, then further dilute in kinase buffer.

-

Prepare an ATP solution at a concentration near the Kₘ for the specific kinase.

-

-

Assay Procedure (384-well plate format):

-

Add the kinase, substrate, and test compound (or vehicle control) to the wells of a black microplate.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo®).

-

Incubate as per the detection reagent's protocol to allow the signal to develop.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Radioligand Receptor Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.[8][13]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a receptor preparation (e.g., cell membranes). A non-radiolabeled test compound competes with the radioligand for binding. The amount of bound radioactivity is measured, and a decrease indicates displacement by the test compound.

Protocol:

-

Receptor Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Allow the filters to dry, then add scintillation fluid.

-

Count the radioactivity on each filter using a microplate scintillation counter.

-

Calculate specific binding (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a competition binding curve to determine the IC₅₀, from which the Kᵢ (inhibitory constant) can be calculated.[4]

-

Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or antiproliferative effects of compounds.[1][2][3][6][7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells to form a purple formazan product.[1][2] The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

-

MTT Incubation:

-

Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.[1]

-

Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's effect on the assembly of tubulin dimers into microtubules.[5][14]

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering (turbidity), which can be measured spectrophotometrically at 340-350 nm.[11][14]

Protocol:

-

Reagent Preparation:

-

Prepare a polymerization buffer (e.g., General Tubulin Buffer supplemented with GTP and glycerol).

-

Prepare a solution of purified tubulin (e.g., bovine brain tubulin) in the polymerization buffer on ice.

-

Prepare solutions of the test compound and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in the same buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate and a spectrophotometer to 37°C.

-

Add the test compound or control solutions to the wells.

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[11]

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of polymerization compared to controls.

-

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The diverse array of biological activities exhibited by its derivatives—spanning enzyme inhibition, receptor modulation, and cytoskeletal disruption—underscores its remarkable versatility. While the parent molecule remains a starting point for synthesis, its derivatized forms have yielded potent modulators of key pathological pathways in cancer, neurodegeneration, and metabolic diseases.

The future of research on this scaffold lies in the continued exploration of its chemical space. Structure-activity relationship (SAR) studies, guided by the mechanistic insights and methodologies outlined in this guide, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the this compound core will undoubtedly serve as a valuable platform for the design and development of the next generation of targeted therapeutics.

References

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.).

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). PubMed. [Link]

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]

- Synthesis and Biological Evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)

- Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. (2009). PubMed. [Link]

- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

- In vitro Microtubule Binding Assay and Dissociation Constant Estim

- Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PMC - NIH. [Link]

- Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing. [Link]

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC - NIH. [Link]

- NADP+ / NADPH Assay Kit (Colorimetric). (n.d.). RayBiotech. [Link]

- NADP/NADPH Assay Kit-WST N510 manual. (n.d.). DOJINDO. [Link]

- NADH Oxidase (NOX) Activity Assay Kit (MAES0266). (n.d.). Assay Genie. [Link]

- NADPH Oxidase (NAO) Activity Colorimetric Assay Kit. (n.d.). Elabscience. [Link]

- In vitro kinase assay. (2024). Protocols.io. [Link]

- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

- Cholinesterase assay by an efficient fixed time endpoint method. (n.d.). PMC - NIH. [Link]

- Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. scite.ai [scite.ai]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

In-silico studies of 3-(1H-pyrrol-1-yl)pyridine and its analogs

An In-Depth Technical Guide to the In-Silico Analysis of 3-(1H-pyrrol-1-yl)pyridine and its Analogs

Abstract

This technical guide provides a comprehensive framework for the in-silico evaluation of the this compound scaffold and its derivatives, a class of heterocyclic compounds with significant therapeutic potential. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key methodological choices, ensuring a robust and logically sound computational workflow. We will navigate the multi-stage process of a modern drug discovery campaign, commencing with target identification and proceeding through molecular docking, ADMET profiling, and molecular dynamics simulations. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to provide a field-proven guide for identifying and optimizing novel drug candidates.

Introduction: The Rationale for Investigating the Pyrrolopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic drugs, exhibiting a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the pyrrole moiety is a key component of many biologically active compounds. The fusion of these two heterocycles into the this compound scaffold presents a unique chemical architecture ripe for therapeutic exploration.

In-silico, or computer-aided drug design (CADD), provides an indispensable toolkit for rapidly exploring the therapeutic potential of such novel scaffolds.[1] By simulating molecular interactions and predicting pharmacokinetic properties, we can efficiently screen vast chemical libraries, prioritize candidates for synthesis, and significantly de-risk the expensive and time-consuming process of traditional drug development. This guide details a strategic, multi-phase workflow to systematically evaluate this compound and its analogs.

Strategic Workflow: A Phased Approach to In-Silico Discovery

A successful computational drug discovery campaign is not a linear path but an iterative cycle of hypothesis, simulation, and refinement. The workflow presented here is structured into distinct phases, each building upon the last to progressively filter and enrich for compounds with the highest probability of success.

Caption: A multi-phase workflow for in-silico drug discovery.

Phase 1: Foundation & Preparation

Target Identification and Protein Preparation

Causality: A drug needs a target. Before any simulation, we must identify a biologically relevant protein target. The choice of target dictates the entire subsequent workflow. Once identified, the protein's 3D structure must be meticulously prepared to ensure it is computationally viable and representative of its physiological state.

Protocol: Target Identification & Validation

-

Literature & Similarity Search: Begin by reviewing literature for known biological activities of similar pyrrolopyridine structures.[2]

-

Target Prediction: Utilize ligand-based target prediction servers such as SwissTargetPrediction. These tools operate on the principle of similarity, suggesting that molecules with similar 2D structures are likely to interact with the same protein targets.

-

Structural Validation: Cross-reference potential targets with the Protein Data Bank (PDB) to ensure high-resolution 3D structures are available. The ideal starting point is a crystal structure with a co-crystallized ligand, as this clearly defines the binding pocket.

Protocol: Protein Preparation

-

Obtain Structure: Download the desired protein structure from the PDB (e.g., in PDB format).

-

Clean and Correct Structure: Using software such as UCSF Chimera or Maestro (Schrödinger), perform the following critical steps:

-

Remove all non-essential water molecules and other heteroatoms (ions, cofactors) unless they are known to be critical for binding.

-

Add hydrogen atoms, which are typically absent in X-ray crystal structures.

-

Assign correct bond orders and protonation states for amino acid residues at a physiological pH (e.g., 7.4).

-

Repair any missing side chains or loops in the protein structure.

-

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

Ligand Library Design and Preparation

Causality: The core of this study involves not just the parent molecule but its analogs. A virtual library must be logically designed to explore the chemical space around the this compound scaffold. This concept, known as scaffold hopping or decoration, aims to identify novel compounds by modifying the core structure.[3][4] Each molecule in this library must then be prepared to generate its correct 3D, low-energy conformation.

Protocol: Ligand Preparation

-

2D Structure Generation: Draw the parent molecule and its designed analogs using a chemical drawing tool like ChemDraw or MarvinSketch. Save these structures in a standard format like SDF or MOL2.

-

3D Conformation Generation: Convert the 2D structures into 3D. It is crucial to generate multiple low-energy conformers for each ligand, as the molecule is flexible and its binding conformation is unknown.

-

Ionization and Tautomerization: Use a tool like LigPrep (Schrödinger) or the open-source RDKit to generate probable ionization states, tautomers, and stereoisomers at physiological pH. This is a critical step, as the wrong protonation state can completely prevent a ligand from binding correctly.

-

Energy Minimization: Perform an energy minimization on each generated conformer to ensure it is in a low-energy, stable state.

Phase 2: Screening & Hit Identification

Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function.[5] It serves as the primary filter to identify which analogs from our library have the highest potential to bind to the target. A well-executed docking experiment relies on a precisely defined search space.

Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock, which includes adding atomic charges and defining rotatable bonds.

-

Define the Grid Box: The docking search space must be explicitly defined. If a co-crystallized ligand was present in the original PDB structure, center a grid box (typically 25x25x25 Å) around its position. This ensures the search is focused on the known active site.

-

Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration. Vina will generate multiple binding poses for the ligand, ranked by a binding affinity score (in kcal/mol).

-

Pose Validation (Self-Validation): As a crucial control, re-dock the original co-crystallized ligand into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, validating that the docking protocol can reproduce the experimentally observed binding mode.[5]

-

Analyze Interactions: Visualize the top-scoring poses of your designed analogs in a program like PyMOL or Chimera. Scrutinize the non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with key active site residues. A high score is meaningless if the interactions are not chemically sound.

Caption: The virtual screening workflow for hit identification.

Phase 3: ADMET Profiling & Candidate Selection

Causality: High binding affinity is necessary but not sufficient for a successful drug. The compound must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6] Early in-silico prediction of these properties helps eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[7]

Protocol: ADMET & Physicochemical Profiling

-

Calculate Physicochemical Properties: For the top-ranked hits from docking, use web servers like SwissADME or pkCSM to calculate key descriptors.[8][9]

-

Apply Drug-Likeness Rules: Evaluate the compounds against established guidelines like Lipinski's Rule of Five. This rule identifies compounds that are more likely to have poor oral absorption.[6]

-

Predict Pharmacokinetics: Assess properties such as human intestinal absorption, Caco-2 permeability, and blood-brain barrier (BBB) penetration.

-

Toxicity Prediction: Screen for potential liabilities, such as inhibition of CYP450 enzymes (which can lead to drug-drug interactions), hERG inhibition (cardiotoxicity), and mutagenicity (AMES toxicity).[8]

Table 1: Example Comparative ADMET Profile for Prioritized Analogs

| Compound ID | Docking Score (kcal/mol) | MW ( g/mol ) | LogP | TPSA (Ų) | Lipinski Violations | HIA (%) | BBB Permeant | hERG Inhibitor |

| PYR-001 | -9.8 | 345.4 | 3.1 | 55.1 | 0 | >90% | Yes | Low Risk |

| PYR-007 | -9.5 | 480.6 | 4.2 | 78.9 | 0 | >90% | No | Low Risk |

| PYR-015 | -10.2 | 525.7 | 5.5 | 110.3 | 2 | <80% | No | High Risk |

Phase 4: Dynamic Validation & Refinement

Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static image of the protein-ligand interaction. However, biological systems are dynamic. MD simulations provide a dynamic, time-dependent view of the complex, allowing us to assess the stability of the docked pose and gain a more accurate understanding of the binding event.[10][11]

Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Select the top 1-3 candidate compounds that have both excellent docking scores and favorable ADMET profiles.

-